molecular formula C16H13Cl2N3O3S2 B11268092 2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B11268092
M. Wt: 430.3 g/mol
InChI Key: RBKCTWDUHPFWAR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a chemical compound with the molecular formula C16H13Cl2N3O3S2. It is a benzamide derivative that contains both dichlorobenzamide and benzothiazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 6-(dimethylsulfamoyl)-1,3-benzothiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation or reduction can lead to different oxidation states of the sulfur or nitrogen atoms in the benzothiazole ring .

Scientific Research Applications

2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. For example, in medicinal chemistry, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is unique due to the presence of both dichlorobenzamide and benzothiazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H13Cl2N3O3S2

Molecular Weight

430.3 g/mol

IUPAC Name

2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

InChI

InChI=1S/C16H13Cl2N3O3S2/c1-21(2)26(23,24)10-4-6-13-14(8-10)25-16(19-13)20-15(22)11-7-9(17)3-5-12(11)18/h3-8H,1-2H3,(H,19,20,22)

InChI Key

RBKCTWDUHPFWAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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